molecular formula C9H16O B1604520 2-Cyclohexylidene-1-propanol CAS No. 88444-72-8

2-Cyclohexylidene-1-propanol

Cat. No.: B1604520
CAS No.: 88444-72-8
M. Wt: 140.22 g/mol
InChI Key: VUOASMHNGLCSQD-UHFFFAOYSA-N
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Description

2-Cyclohexylidene-1-propanol is an organic compound characterized by a cyclohexylidene group (a cyclohexene ring with a double bond) attached to a propanol backbone. This structure confers unique physicochemical properties, including polarity from the hydroxyl group and hydrophobic contributions from the cyclohexene ring.

Properties

CAS No.

88444-72-8

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-cyclohexylidenepropan-1-ol

InChI

InChI=1S/C9H16O/c1-8(7-10)9-5-3-2-4-6-9/h10H,2-7H2,1H3

InChI Key

VUOASMHNGLCSQD-UHFFFAOYSA-N

SMILES

CC(=C1CCCCC1)CO

Canonical SMILES

CC(=C1CCCCC1)CO

Other CAS No.

88444-72-8

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional group similarities with 2-Cyclohexylidene-1-propanol, enabling comparative analysis:

2-Cyclohexen-1-ol, 2-methyl-5-(1-methylethenyl)-propanoate (Carvyl Propionate)

  • Formula : C₁₃H₂₀O₂
  • Molecular Weight : 208.30 g/mol
  • Functional Groups: Cyclohexenol ester (propanoate group)
  • Key Properties :
    • Used as a fragrance/flavoring agent due to its ester functionality .
    • Lower polarity compared to alcohols due to the ester group, enhancing volatility.
  • Applications : Common in perfumery and food additives.

1-(Cyclohexylamino)-2-propanol

  • Formula: C₉H₁₉NO
  • Molecular Weight : 157.26 g/mol
  • Functional Groups : Secondary amine, alcohol
  • Key Properties: Amino alcohol structure enhances solubility in polar solvents. Potential use in pharmaceuticals (e.g., as a chiral building block or surfactant) .
  • Applications : Intermediate in drug synthesis or corrosion inhibitors.

2-Propanone, 1-(1-cyclohexen-1-yl)

  • Formula : C₉H₁₄O
  • Molecular Weight : 138.21 g/mol
  • Functional Groups : Cyclohexenyl ketone
  • Key Properties :
    • Ketone group increases reactivity in nucleophilic addition reactions.
    • Higher thermal stability compared to alcohols .
  • Applications : Precursor in polymer chemistry or agrochemicals.

Cyclohexyl 2-methylpropanoate

  • Formula : C₁₀H₁₈O₂ (inferred from )
  • Functional Groups: Ester (cyclohexyl and 2-methylpropanoate)
  • Key Properties :
    • Hydrophobic ester group reduces water solubility.
    • Likely used in coatings or plasticizers.

Structural and Functional Group Analysis

Compound Functional Groups Polarity Reactivity Typical Applications
This compound Alcohol, cyclohexene Moderate Hydroxyl participation in H-bonding Synthesis intermediates
Carvyl Propionate Ester, cyclohexene Low Ester hydrolysis Fragrances, flavors
1-(Cyclohexylamino)-2-propanol Amino alcohol High Amine protonation, alcohol oxidation Pharmaceuticals, surfactants
2-Propanone, cyclohexenyl Ketone, cyclohexene Moderate Ketone nucleophilic addition Organic synthesis

Key Observations :

  • Alcohol vs. Ester/Ketone: The hydroxyl group in this compound increases polarity and H-bonding capacity compared to esters or ketones, impacting solubility and interaction with biological systems.
  • Amino Alcohols: 1-(Cyclohexylamino)-2-propanol’s amine group introduces basicity, enabling salt formation—a critical feature in drug design .
  • Thermal Stability: Ketones (e.g., 2-Propanone derivatives) generally exhibit higher stability than alcohols, favoring industrial applications .

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